molecular formula C18H11NO3 B3429582 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- CAS No. 75216-45-4

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

Cat. No.: B3429582
CAS No.: 75216-45-4
M. Wt: 289.3 g/mol
InChI Key: FDTLQXNAPKJJAM-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-: is an organic compound that features a unique structure combining an indene dione core with a hydroxyquinoline moiety

Mechanism of Action

Target of Action

Disperse Yellow 54, also known as SOLVENT YELLOW 114 or 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, is a multifunctional dye . It is primarily used in biological experiments as a tool to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mode of Action

It is known that the dye interacts with its targets (cell structures and biomolecules) to enable researchers to observe and analyze various biological phenomena .

Biochemical Pathways

The dye’s ability to track biomolecules and evaluate cell functions suggests that it may interact with multiple pathways .

Pharmacokinetics

As a dye used in biological experiments, it is likely to have properties that allow it to be effectively absorbed and distributed within the biological system, metabolized to enable its function, and eventually excreted .

Result of Action

The result of Disperse Yellow 54’s action is the ability to observe and analyze various biological phenomena. This includes the observation and analysis of cell structures, tracking of biomolecules, evaluation of cell functions, distinction of cell types, detection of biomolecules, study of tissue pathology, and monitoring of microorganisms .

Action Environment

The action, efficacy, and stability of Disperse Yellow 54 can be influenced by various environmental factors. These factors can include the pH of the environment, temperature, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- typically involves the following steps:

    Formation of the Indene Dione Core: The indene dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyquinoline Moiety: The hydroxyquinoline group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization and coupling reactions in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the indene dione core can be reduced to form diols.

    Substitution: The hydroxyquinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Substitution: Lewis acids such as aluminum chloride.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Diols.

    Substitution Products: Various substituted hydroxyquinoline derivatives.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Explored for its antimicrobial properties and its role in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1,3(2H)-dione, 2-(2-hydroxyphenyl)-: Similar structure but with a hydroxyphenyl group instead of hydroxyquinoline.

    1H-Indene-1,3(2H)-dione, 2-(4-hydroxyphenyl)-: Features a hydroxyphenyl group at a different position.

Properties

IUPAC Name

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLQXNAPKJJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044729
Record name C.I. Solvent Yellow 114
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Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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CAS No.

7576-65-0, 12223-85-7, 75216-45-4
Record name Disperse Yellow 54
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Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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Record name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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